molecular formula C5H3F2N3O B1322614 3,6-Difluoropyrazine-2-carboxamide CAS No. 356783-29-4

3,6-Difluoropyrazine-2-carboxamide

Cat. No.: B1322614
CAS No.: 356783-29-4
M. Wt: 159.09 g/mol
InChI Key: WIQUNYNMYIJSCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoropyrazine-2-carboxamide typically involves the following steps :

    Starting Material: The synthesis begins with 2-aminopyrazine.

    Regioselective Chlorination: The pyrazine ring undergoes regioselective chlorination to form 3,6-dichloropyrazine-2-carbonitrile.

    Bromination and Cyanation: Bromination followed by palladium-catalyzed cyanation yields the intermediate 3,6-dichloropyrazine-2-carbonitrile.

    Nucleophilic Fluorination: The intermediate undergoes nucleophilic fluorination to introduce fluorine atoms at the 3 and 6 positions.

    Nitrile Hydration: The nitrile group is hydrated to form the carboxamide group, resulting in the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above, with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoropyrazine-2-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms at the 3 and 6 positions can be substituted by nucleophiles under appropriate conditions.

    Hydration: The nitrile group can be hydrated to form the carboxamide group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrazine derivatives.

    Hydration: this compound.

Scientific Research Applications

3,6-Difluoropyrazine-2-carboxamide has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various pyrazine derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: As an intermediate in the synthesis of Favipiravir, it plays a crucial role in the development of antiviral drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of Favipiravir highlights its importance in medicinal chemistry and antiviral drug development .

Properties

IUPAC Name

3,6-difluoropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQUNYNMYIJSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627394
Record name 3,6-Difluoropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356783-29-4
Record name 3,6-Difluoro-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356783-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Difluoropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a mixture of 570 mL of 12 mol/L hydrochloric acid and 57 mL of tetrahydrofuran was suspended 57.3 g of 3,6-difluoro-2-pyrazinecarbonitrile. The suspension was stirred at 30-35° C. for 6.5 hours. The reaction mixture was concentrated to dryness under reduced pressure, 100 mL of ethanol was added, and then the solvent and hydrochloric acid were removed under reduced pressure. The residue thus obtained was washed with ethanol and diisopropyl ether to obtain 53.7 g of 3,6-difluoro-2-pyrazinecarboxamide as a colorless solid product.
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
570 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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